2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C13H7F3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a cyclohexa-2,5-diene-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 3-trifluoromethylphenol with suitable reagents to introduce the cyclohexa-2,5-diene-1,4-dione moiety. One common method involves the use of oxidative conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and the diene moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes such as apoptosis and proliferation . Specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione include:
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione .
Uniqueness
What sets this compound apart from similar compounds is its specific trifluoromethyl substitution, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHURNFCYYXSVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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